molecular formula C6H3IN2O4 B14848876 6-Iodo-4-nitropyridine-2-carboxylic acid CAS No. 1393575-77-3

6-Iodo-4-nitropyridine-2-carboxylic acid

Cat. No.: B14848876
CAS No.: 1393575-77-3
M. Wt: 294.00 g/mol
InChI Key: VUOFVHJLWFVBPO-UHFFFAOYSA-N
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Description

6-Iodo-4-nitropyridine-2-carboxylic acid is a heterocyclic organic compound that features both iodine and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-nitropyridine-2-carboxylic acid typically involves the iodination and nitration of pyridine derivatives. One common method is the iodination of 4-nitropyridine-2-carboxylic acid using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. This often involves the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Iodo-4-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-4-nitropyridine-2-carboxylic acid is unique due to the presence of both iodine and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

CAS No.

1393575-77-3

Molecular Formula

C6H3IN2O4

Molecular Weight

294.00 g/mol

IUPAC Name

6-iodo-4-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3IN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11)

InChI Key

VUOFVHJLWFVBPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)I)[N+](=O)[O-]

Origin of Product

United States

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